Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Catalog No.
S3718846
CAS No.
88335-91-5
M.F
C9H14O4
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

CAS Number

88335-91-5

Product Name

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

BOVPVRGRPPYECC-RQJHMYQMSA-N

SMILES

COC(=O)C1CCCCC1C(=O)O

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1C(=O)O

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a carbomethoxy group in a cis configuration. Its molecular formula is C9H14O4C_9H_{14}O_4, and it is recognized for its potential applications in organic synthesis and biological research. The presence of both the carboxylic acid and ester functional groups allows for diverse chemical reactivity, making it a valuable compound in various scientific fields.

CMCHCA itself likely doesn't have a defined biological mechanism of action. Its use is more relevant as a precursor for other molecules with potential biological activity.

  • Moderate irritation to skin and eyes.
  • Potential respiratory issues upon inhalation.
  • Flammable to some degree.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group may be substituted with other functional groups under suitable conditions, often facilitated by reagents like Grignard reagents or organolithium compounds .

Major Products

  • Oxidation: Produces carboxylic acids.
  • Reduction: Yields alcohols.
  • Substitution: Results in various substituted cyclohexane derivatives.

The synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid typically involves:

  • Esterification: This process involves the reaction of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion to the ester.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the desired product with high purity.

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Biochemical Research: The compound is used in studies related to biochemical pathways and enzyme interactions.
  • Material Science: It is explored for its potential use in developing new materials and chemical processes.

Several compounds share structural similarities with Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid:

Compound NameStructural FeaturesUnique Characteristics
Cyclohexane-1-Carboxylic AcidContains only one carboxylic acid groupLacks the ester functionality present in Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Methyl CyclohexanecarboxylateSimilar ester group but different structural configurationDifferent spatial arrangement of functional groups
Cyclohexylcarboxylic AcidAnother derivative with a single carboxylic acid groupDifferent functional group arrangement
trans-2-Carbomethoxycyclohexane-1-Carboxylic AcidIsomer with trans configurationExhibits different chemical properties compared to the cis isomer

Uniqueness

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid is distinctive due to its specific cis configuration and the combination of both ester and carboxylic acid functional groups. This unique structural arrangement allows it to participate in a wide range of

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

186.08920892 g/mol

Monoisotopic Mass

186.08920892 g/mol

Heavy Atom Count

13

Wikipedia

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Dates

Last modified: 08-20-2023

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